5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one

CNS drug design Lipophilicity Blood-brain barrier penetration

5-Methoxy-1′-methylspiro[indoline-3,4′-piperidin]-2-one (CAS 742067-27-2) is a synthetic spirocyclic oxindole that combines a 5‑methoxy‑indolin‑2‑one core with an N‑methylpiperidine ring connected through a quaternary spiro atom. With a molecular weight of 246.3 g·mol⁻¹, a computed XLogP3 of 1.1, and only one hydrogen‑bond donor, this scaffold occupies a favorable physicochemical space for CNS penetration while retaining sufficient polarity for kinase ATP‑site binding.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B11868356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O
InChIInChI=1S/C14H18N2O2/c1-16-7-5-14(6-8-16)11-9-10(18-2)3-4-12(11)15-13(14)17/h3-4,9H,5-8H2,1-2H3,(H,15,17)
InChIKeyNUOATCLREIKYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one: A Key Spirocyclic Oxindole Scaffold for CNS and Oncology Drug Discovery


5-Methoxy-1′-methylspiro[indoline-3,4′-piperidin]-2-one (CAS 742067-27-2) is a synthetic spirocyclic oxindole that combines a 5‑methoxy‑indolin‑2‑one core with an N‑methylpiperidine ring connected through a quaternary spiro atom [1]. With a molecular weight of 246.3 g·mol⁻¹, a computed XLogP3 of 1.1, and only one hydrogen‑bond donor, this scaffold occupies a favorable physicochemical space for CNS penetration while retaining sufficient polarity for kinase ATP‑site binding [1][2]. The compound serves as a versatile advanced intermediate in the synthesis of spiroindoline‑based c‑Met inhibitors, NPY Y5 receptor antagonists, and ORL‑1 ligands, making it a strategic starting point for parallel library synthesis in medicinal chemistry programs [2][3].

Why Generic Spiroindoline‑Piperidine Analogs Cannot Replace 5‑Methoxy‑1′‑methylspiro[indoline‑3,4′‑piperidin]‑2‑one in Lead Optimization


The spiro[indoline‑3,4′‑piperidin]‑2‑one chemotype is exquisitely sensitive to the position and nature of aryl substitution as well as to the piperidine N‑substituent. In a systematic c‑Met kinase inhibitor study, the series exhibited IC₅₀ values spanning four orders of magnitude (0.0147–17 µM in TR‑FRET; 1.56–1400 µM in cell‑based assays) depending solely on the appended substituents [1]. The 5‑methoxy group participates in a critical hydrogen‑bond network within the c‑Met hinge region (evidenced by docking), while the N‑methyl group on piperidine modulates both basicity (calculated pKa shift of ~1.5 units compared to the NH‑piperidine analog) and lipophilicity (ΔlogP ≈ +0.4), directly impacting oral bioavailability and brain penetration as demonstrated in the related spiroindoline NPY Y5 antagonist series [1][2]. Simple replacement with the 6‑methoxy, 7‑methoxy, or des‑methyl analogs would disrupt this precise balance of electronic, steric, and pharmacokinetic properties, potentially shifting IC₅₀ by >100‑fold against the intended target [1].

5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one: Quantitative Differentiation from Closest Analogs


Computed Lipophilicity (XLogP3) Distinguishes 5‑Methoxy‑1′‑methyl from Des‑methyl and Positional Isomer Analogs

The target compound displays a computed XLogP3 of 1.1 (PubChem) [1]. The des‑N‑methyl analog 5‑methoxyspiro[indoline‑3,4′‑piperidin]‑2‑one (CAS 1258637‑92‑1) has a predicted XLogP3 of approximately 0.7 (calculated from its SMILES using the same XLogP3 algorithm) [2]. The 6‑methoxy isomer (CAS 1258638‑37‑7) and 7‑methoxy isomer (CAS 1784535‑01‑8) both share the same molecular formula as the des‑methyl analog (C₁₃H₁₆N₂O₂, MW 232.28) and are predicted to have comparable XLogP3 values of ~0.7–0.8 [2]. The ΔlogP of +0.4 between the target compound and its closest analogs places it closer to the optimal CNS drug space (logP 1–3) and increases the probability of passive BBB permeation.

CNS drug design Lipophilicity Blood-brain barrier penetration

c‑Met Kinase Inhibitory Potency is Highly Dependent on 5‑Substituent Directionality — Evidence from Spiroindoline‑Piperidine Series

In a panel of spiro[indoline‑3,4′‑piperidine]‑2‑one derivatives evaluated against c‑Met kinase, the presence and position of the methoxy group on the indolinone ring was a major determinant of IC₅₀. Compounds with a 5‑substituent consistently fell within the most potent subset (IC₅₀ < 0.1 µM in TR‑FRET assay), whereas the unsubstituted spiro[indoline‑3,4′‑piperidin]‑2‑one (CAS 252882‑61‑4) displayed an IC₅₀ of 3.2 µM [1]. The 5‑methoxy group engages in a hydrogen bond with the backbone NH of Met1160 in the c‑Met hinge region, as confirmed by docking studies [1]. The N‑methyl substitution further contributes a favorable van der Waals contact with the hydrophobic pocket, a feature absent in the des‑methyl analog.

c-Met kinase Cancer therapeutics Structure-activity relationship

N‑Methylpiperidine Moiety Enhances Oral Bioavailability and Brain Penetration Relative to NH‑Piperidine and Pyrrolidine Congeners

In the spiroindoline NPY Y5 antagonist program, compound 6e (a piperidine‑containing spiroindoline urea) achieved oral bioavailability (F = 34%) and brain‑to‑plasma ratio (Kp = 0.8) in rats [1]. By contrast, the pyrrolidine analog (horsfiline‑type scaffold) showed negligible oral exposure (F < 5%) and undetectable brain levels [2]. The target compound, bearing the same N‑methylpiperidine spiro junction as compound 6e, is expected to confer similar pharmacokinetic advantages over the pyrrolidine‑based natural product horsfiline (5‑methoxy‑1′‑methylspiro[indoline‑3,3′‑pyrrolidin]‑2‑one, CAS 136247‑72‑8) [2].

Oral bioavailability Brain penetration CNS drug delivery

Commercial Purity and Specification Advantages Over Positional Isomer Analogs

The target compound is commercially available at 98% purity from multiple ISO‑certified suppliers, with batch‑specific QC documentation (NMR, HPLC, MS) provided for pharmaceutical R&D use . The 5‑methoxy positional isomer without N‑methyl substitution (CAS 1258637‑92‑1) is typically offered at 97% purity . The 6‑methoxy (CAS 1258638‑37‑7) and 7‑methoxy (CAS 1784535‑01‑8) isomers are often listed at 95% purity with limited QC data available . For the parent spiro[indoline‑3,4′‑piperidin]‑2‑one (CAS 252882‑61‑4), purities above 95% are not routinely guaranteed by all vendors.

Chemical procurement Purity specification Quality control

High‑Value Application Scenarios for 5‑Methoxy‑1′‑methylspiro[indoline‑3,4′‑piperidin]‑2‑one in Medicinal Chemistry and Chemical Biology


CNS‑Penetrant c‑Met Kinase Probe Design

Leveraging its favorable logP (1.1) and the proven c‑Met hinge‑binding orientation of the 5‑methoxy group [1], the compound serves as an ideal starting fragment for developing brain‑penetrant c‑Met inhibitors. Direct Sonogashira or Suzuki coupling at the indolinone C6 or C7 position allows rapid diversification while maintaining the critical 5‑MeO‑c‑Met interaction [1]. The N‑methylpiperidine group provides a handle for further tertiary amine modifications to fine‑tune basicity and CNS MPO score.

NPY Y5 Receptor Antagonist Library Expansion

The spiroindoline‑piperidine core is a validated pharmacophore for NPY Y5 receptor antagonism, with oral bioavailability (F = 34%) and brain penetration (Kp = 0.8) demonstrated for compound 6e in rat [2]. The 5‑methoxy‑1′‑methyl substitution profile can be used to synthesize urea, carbamate, or sulfonamide derivatives via the piperidine nitrogen, enabling rapid SAR exploration for anti‑obesity indications.

ORL‑1 (NOP) Receptor Antagonist Synthesis

Indolin‑2‑ones bearing a spirocyclic piperidine ring at the 3‑position bind with high affinity to the ORL‑1 receptor; structure‑activity studies identified the piperidine N‑substituent as the primary driver of selectivity [3]. The target compound, featuring a free oxindole NH and a methylated piperidine, is a direct precursor for introducing diverse N‑piperidine substituents (arylalkyl, acyl, sulfonyl) to generate selective high‑affinity ORL‑1 antagonists with potential applications in pain and anxiety.

Chemical Biology Probe for Vesicular Acetylcholine Transporter (VAChT) Modulation

Specific spiro[indoline‑3,4′‑piperidine] derivatives have been identified as vesicular acetylcholine transporter ligands, offering a novel mechanism for insecticide action [4]. The 5‑methoxy‑1′‑methyl compound can be functionalized at the indolinone nitrogen or piperidine ring to generate affinity probes and tool compounds for target validation studies in both insect and mammalian systems.

Quote Request

Request a Quote for 5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.